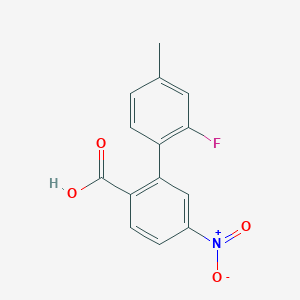
3-(2-Fluoro-5-methylphenyl)-2-methoxybenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Fluoro-5-methylphenyl)-2-methoxybenzoic acid (FMB) is a compound that has been studied for its potential applications in the fields of scientific research, drug development, and medical diagnostics. FMB has been used as an intermediate in organic synthesis, as a reagent in organic reactions, and as a substrate for enzyme reactions. It also has been used as a fluorescent probe for detecting and quantifying various biomolecules, as well as for the design of fluorescent probes for detecting and quantifying the activity of enzymes. FMB has been studied for its potential applications in the fields of drug development and medical diagnostics.
Applications De Recherche Scientifique
3-(2-Fluoro-5-methylphenyl)-2-methoxybenzoic acid, 95% has been used as a substrate for enzyme reactions, such as the detection of the activity of various enzymes, including glutathione S-transferase, alkaline phosphatase, and β-galactosidase. 3-(2-Fluoro-5-methylphenyl)-2-methoxybenzoic acid, 95% has also been used as a fluorescent probe for the detection and quantification of various biomolecules, such as proteins, nucleic acids, and carbohydrates. It has been used as a reagent in organic reactions, such as the synthesis of various compounds.
Mécanisme D'action
3-(2-Fluoro-5-methylphenyl)-2-methoxybenzoic acid, 95% acts as a fluorescent probe by binding to specific biomolecules, such as proteins, nucleic acids, and carbohydrates, and emitting light when excited by a specific wavelength of light. The emitted light is then detected and quantified. The binding of 3-(2-Fluoro-5-methylphenyl)-2-methoxybenzoic acid, 95% to the biomolecule is specific and can be used to detect and quantify the activity of enzymes and other biomolecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-Fluoro-5-methylphenyl)-2-methoxybenzoic acid, 95% have not been extensively studied. However, it has been shown to be non-toxic and non-mutagenic in cell culture studies.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-(2-Fluoro-5-methylphenyl)-2-methoxybenzoic acid, 95% in lab experiments is its high purity (95%) and its ability to bind to specific biomolecules and emit light when excited by a specific wavelength of light. This makes it ideal for use in the detection and quantification of various biomolecules. The main limitation of 3-(2-Fluoro-5-methylphenyl)-2-methoxybenzoic acid, 95% is its low solubility in aqueous solutions, which can make it difficult to use in some experiments.
Orientations Futures
Could include further research into the biochemical and physiological effects of 3-(2-Fluoro-5-methylphenyl)-2-methoxybenzoic acid, 95%, as well as its potential use in drug development and medical diagnostics. Additionally, more research into the development of fluorescent probes based on 3-(2-Fluoro-5-methylphenyl)-2-methoxybenzoic acid, 95% could lead to the development of new and improved methods for detecting and quantifying various biomolecules. Finally, further research into the synthesis of 3-(2-Fluoro-5-methylphenyl)-2-methoxybenzoic acid, 95% could lead to improved methods for producing 3-(2-Fluoro-5-methylphenyl)-2-methoxybenzoic acid, 95% with higher purity.
Méthodes De Synthèse
3-(2-Fluoro-5-methylphenyl)-2-methoxybenzoic acid, 95% can be synthesized by the reaction of 2-fluoro-5-methylphenol with methoxybenzoic acid in the presence of a catalytic amount of sulfuric acid. The reaction is conducted at a temperature of 80°C for two hours. The product is purified by recrystallization from ethanol and has a purity of 95%.
Propriétés
IUPAC Name |
3-(2-fluoro-5-methylphenyl)-2-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-9-6-7-13(16)12(8-9)10-4-3-5-11(15(17)18)14(10)19-2/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZJOIKGLVQXRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2=C(C(=CC=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50689228 |
Source


|
| Record name | 2'-Fluoro-2-methoxy-5'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50689228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261925-25-0 |
Source


|
| Record name | 2'-Fluoro-2-methoxy-5'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50689228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














